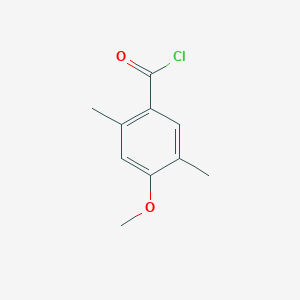

4-Methoxy-2,5-dimethyl-benzoyl chloride

Description

Significance of Substituted Benzoyl Chlorides as Reactive Intermediates in Organic Chemistry

Substituted benzoyl chlorides are aromatic acyl chlorides that serve as highly valuable reactive intermediates in organic synthesis. Their importance stems from the chemical properties of the acyl chloride functional group (-COCl) attached to a benzene (B151609) ring. The carbonyl carbon is highly electrophilic, making it a prime target for attack by a wide range of nucleophiles. This reactivity is enhanced by the chloride ion's ability to act as an effective leaving group, facilitating nucleophilic acyl substitution reactions. acs.orgacs.org

The presence of substituents on the benzene ring, such as the methoxy (B1213986) and dimethyl groups in 4-Methoxy-2,5-dimethyl-benzoyl chloride, plays a crucial role in modulating this reactivity. Electron-donating groups, like a methoxy group, can influence the electron density of the aromatic ring and the carbonyl group, affecting the rate and outcome of reactions. stackexchange.com These electronic effects allow chemists to fine-tune the behavior of the molecule for specific synthetic purposes. stackexchange.com Consequently, substituted benzoyl chlorides are indispensable tools for creating a diverse array of organic compounds, enabling the construction of complex molecular architectures from simpler precursors. chemimpex.comganeshremedies.com

Overview of Key Research Areas Pertaining to Acyl Halides

Acyl halides are a critically important class of organic compounds due to their high reactivity, which allows them to act as essential intermediates in the synthesis of more complex molecules. chemicalbook.com Their utility spans numerous areas of chemical research and industry. A primary application is in acylation reactions, where they are used to introduce an acyl group (R-C=O) into a molecule.

Key research applications include:

Synthesis of Esters and Amides: Acyl chlorides react readily with alcohols and amines to form esters and amides, respectively. ganeshremedies.comchemicalbook.com This is a fundamental transformation in the synthesis of pharmaceuticals, polymers, and other fine chemicals.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, benzoyl chlorides are used to acylate aromatic rings, forming new carbon-carbon bonds and creating substituted ketones. pearson.com This is a powerful method for building more complex aromatic systems.

Pharmaceutical and Agrochemical Synthesis: The reactivity of acyl halides makes them vital building blocks in the development of new drugs and agricultural products. chemimpex.com For instance, 4-methoxybenzoyl chloride is used in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives investigated as potential anti-cancer agents. ganeshremedies.comchemicalbook.comlookchem.com

Dyes and Pigments: Acyl chlorides are also employed in the manufacturing of dyes and pigments, where their reactivity allows for the efficient modification of chromophoric structures. chemimpex.com

Cross-Coupling Reactions: Modern synthetic methods have utilized acyl chlorides in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form acetylenic ketones, which are valuable synthetic intermediates. researchgate.net

Academic Relevance and Potential Research Trajectories for this compound

While this compound is a known compound that is commercially available, specific and detailed research findings on this particular molecule are not extensively documented in publicly available literature. However, its structural features—a reactive acyl chloride group combined with a polysubstituted aromatic ring—suggest significant academic relevance and several potential research trajectories.

The compound's structure allows it to serve as a specialized building block. The methoxy group is a strong electron-donating group, while the two methyl groups provide additional electron donation and significant steric bulk. This unique combination could be exploited in several ways:

Medicinal Chemistry: The substituted benzoyl moiety is a common scaffold in pharmacologically active molecules. Research could be directed toward using this compound to synthesize novel esters, amides, or ketones with potential biological activity. The specific substitution pattern may lead to enhanced binding affinity or selectivity for biological targets compared to less substituted analogues. The development of δ-lactams, which are important in medicinal chemistry, often involves complex substituted precursors. acs.org

Materials Science: Benzoyl chlorides are used to modify surfaces or incorporate into polymers. The specific steric and electronic properties of this compound could be used to create polymers or organic electronic materials with tailored properties, such as solubility, thermal stability, or charge-transport characteristics. For example, the related 4-methoxybenzoyl chloride has been used to modify indium tin oxide (ITO) cathodes in the fabrication of organic light-emitting diodes (OLEDs). chemicalbook.com

Mechanistic Studies: The compound provides an interesting substrate for studying the interplay of steric and electronic effects in nucleophilic acyl substitution or Friedel-Crafts reactions. The two methyl groups ortho and meta to the acyl chloride group could sterically hinder the approach of nucleophiles, leading to different reaction kinetics or product distributions compared to simpler benzoyl chlorides.

Future academic work would likely involve exploring the reactivity of this compound with a variety of nucleophiles and in catalyzed reactions to build a library of novel, complex molecules for screening in drug discovery or for evaluation as new materials.

Data Tables

Table 1: Physicochemical Properties of this compound This table contains data specifically for this compound. Properties beyond the molecular formula and weight are not widely reported in the surveyed academic literature.

| Property | Value |

| CAS Number | 279693-84-4 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

Table 2: Physicochemical Properties of the Related Compound 4-Methoxybenzoyl chloride For comparative context, this table presents properties of the well-studied, structurally related compound, 4-Methoxybenzoyl chloride.

| Property | Value | Source |

| CAS Number | 100-07-2 | lookchem.com |

| Molecular Formula | C₈H₇ClO₂ | lookchem.com |

| Molecular Weight | 170.59 g/mol | chemimpex.com |

| Appearance | Amber-colored crystalline solid | chemicalbook.com |

| Melting Point | 22-23 °C | chemimpex.comlookchem.com |

| Boiling Point | 262-263 °C | |

| Density | 1.260 g/mL at 20 °C | chemicalbook.com |

| Solubility | Soluble in acetone (B3395972) and benzene; reacts with water | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

279693-84-4 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

4-methoxy-2,5-dimethylbenzoyl chloride |

InChI |

InChI=1S/C10H11ClO2/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3 |

InChI Key |

UUUGTQQBRHCXJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=O)Cl |

Origin of Product |

United States |

Synthesis Methodologies for 4 Methoxy 2,5 Dimethyl Benzoyl Chloride

Conversion from Carboxylic Acid Precursors

The most direct and widely utilized approach for synthesizing 4-Methoxy-2,5-dimethyl-benzoyl chloride is the chlorination of the parent carboxylic acid, 4-Methoxy-2,5-dimethylbenzoic acid. This transformation can be accomplished using a variety of chlorinating agents, each with specific advantages and reaction condition requirements.

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a common and effective method for the preparation of acyl chlorides. chemicalbook.com This method is applicable to the synthesis of this compound. The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and simplifies the purification of the desired acyl chloride. orgsyn.org

A typical procedure involves refluxing a slurry of the carboxylic acid in a suitable solvent, such as benzene (B151609), with thionyl chloride. prepchem.com The completion of the reaction is often indicated by the cessation of gas evolution. After the reaction, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude benzoyl chloride. orgsyn.orgprepchem.com

Table 1: General Reaction Parameters for Chlorination with Thionyl Chloride

| Parameter | Condition | Purpose/Note |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride. |

| Catalyst | N,N-dimethylformamide (DMF) | Accelerates the reaction rate. orgsyn.org |

| Temperature | Reflux | Ensures the reaction proceeds to completion. prepchem.com |

| Byproducts | SO₂, HCl (gaseous) | Easily removed from the reaction mixture. orgsyn.org |

| Purification | Distillation/Evaporation | Removes excess reagent and solvent. prepchem.com |

Oxalyl chloride ((COCl)₂) serves as another excellent reagent for the conversion of carboxylic acids to their corresponding acid chlorides under mild conditions. chemicalbook.comgoogle.com Similar to thionyl chloride, this reaction is often catalyzed by DMF and proceeds with the formation of gaseous byproducts (CO, CO₂, HCl), simplifying product isolation. chemicalbook.com

The synthesis is typically carried out by adding oxalyl chloride to a solution of the carboxylic acid in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. chemicalbook.com The addition of a catalytic amount of DMF initiates the reaction. The mixture is stirred for a short period, and upon completion, the solvent and volatile byproducts are removed under reduced pressure to afford the acid chloride in high yield and purity. chemicalbook.com This method is particularly favored when milder conditions are required to avoid side reactions with sensitive functional groups.

Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective for the synthesis of acyl chlorides from carboxylic acids. google.comgoogle.com

When using phosphorus pentachloride, the carboxylic acid is treated with one equivalent of PCl₅. The reaction yields the desired benzoyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. In contrast, the reaction with phosphorus trichloride requires three equivalents of the carboxylic acid for every one equivalent of PCl₃, producing three equivalents of the benzoyl chloride and one equivalent of phosphorous acid (H₃PO₃). The choice between PCl₅ and PCl₃ can depend on the desired stoichiometry and the ease of separating the byproducts from the product.

Derivation from Substituted Benzaldehyde (B42025) Compounds via Chlorination

The direct conversion of a substituted benzaldehyde, such as 4-methoxy-2,5-dimethylbenzaldehyde, to the corresponding benzoyl chloride via a single-step chlorination is not a standard or commonly reported synthetic route. The typical pathway involves the oxidation of the aldehyde functional group to a carboxylic acid. This intermediate, 4-methoxy-2,5-dimethylbenzoic acid, is then converted to the target benzoyl chloride using the methods described in section 2.1.

The synthesis of the prerequisite benzaldehyde can be achieved through methods like the Reimer-Tiemann reaction on the corresponding phenol (B47542), followed by methylation. chemicalbook.comcqu.edu.cn However, there is no direct, high-yielding chlorination reaction that transforms the aldehyde group (-CHO) into an acyl chloride group (-COCl) in one step.

Optimization of Synthetic Reaction Conditions

The efficiency, yield, and purity of the synthesized this compound are highly dependent on the reaction conditions. The selection of an appropriate solvent is a critical parameter in optimizing the synthesis.

The choice of solvent can significantly influence the solubility of reactants, reaction rates, and the potential for side reactions. The ideal solvent should be inert to the reactants and reagents under the reaction conditions.

Benzene : This nonpolar aromatic solvent is effective for reactions involving thionyl chloride, particularly when the reaction is carried out at reflux temperature. prepchem.com It provides good solubility for the starting carboxylic acid.

Dichloromethane (CH₂Cl₂) : As a polar aprotic solvent, dichloromethane is widely used for acid chloride preparations, especially with oxalyl chloride. chemicalbook.comorgsyn.org Its low boiling point simplifies its removal after the reaction is complete. It is suitable for reactions conducted at or below room temperature. chemicalbook.com

Tetrahydrofuran (THF) : THF is another polar aprotic solvent that can be used in these syntheses. google.com Its ability to dissolve a wide range of organic compounds makes it a versatile choice. However, care must be taken as it can be cleaved by strong acids under harsh conditions.

Chlorobenzene : This solvent has been used in related industrial preparations. However, its use has been associated with challenges, including the formation of dimers and subsequent filtration problems, which can negatively impact yield and product purity. google.com

The selection of a solvent is often a balance between reactant solubility, reaction temperature requirements, and ease of removal during workup.

Table 2: Comparison of Solvents for Benzoyl Chloride Synthesis

| Solvent | Typical Reagent(s) | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|

| Benzene | Thionyl Chloride | 80.1 | Good for reflux conditions; effective for dissolving starting materials. prepchem.com |

| Dichloromethane | Oxalyl Chloride, Thionyl Chloride | 39.6 | Excellent for mild, room temperature reactions; easy to remove. chemicalbook.comorgsyn.org |

| Tetrahydrofuran | Thionyl Chloride | 66 | Good general-purpose solvent; potential for side reactions. orgsyn.orggoogle.com |

Role of Catalytic Systems and Promoters

Catalytic systems and promoters are crucial in the synthesis of benzoyl chlorides as they facilitate the reaction, often leading to higher yields and milder reaction conditions. Commonly employed catalysts and promoters include N,N-Dimethylformamide (DMF), tertiary amines, and radical initiators.

N,N-Dimethylformamide (DMF): DMF is a widely used catalyst in the synthesis of acyl chlorides from carboxylic acids using chlorinating agents like oxalyl chloride or thionyl chloride. chemicalbook.comnih.gov The catalytic mechanism involves the reversible formation of an imidoyl chloride intermediate (the Vilsmeier reagent) from the reaction of DMF with the chlorinating agent. nih.gov This intermediate is highly reactive and efficiently converts the carboxylic acid to the desired acyl chloride, regenerating DMF in the process. Even a catalytic amount, sometimes just a few drops, is sufficient to drive the reaction to completion. chemicalbook.com

Tertiary Amines: Tertiary amines, such as triethylamine (B128534) or pyridine (B92270), often serve as bases in reactions involving acid chlorides. orgsyn.org In the context of benzoyl chloride synthesis from a carboxylic acid and a chlorinating agent like thionyl chloride, a tertiary amine can be used to neutralize the hydrogen chloride (HCl) gas produced as a byproduct. orgsyn.org By scavenging the HCl, the amine prevents potential side reactions and can help drive the equilibrium towards the product side. The choice of the specific tertiary amine and its stoichiometry can be critical to the success of the reaction.

Radical Initiators: In certain transformations of benzoyl chloride derivatives, radical initiators play a key role. For instance, in the chlorination of the methoxy (B1213986) group on a related compound, 4-methoxybenzoyl chloride, radical-forming agents such as ultraviolet light or peroxides can be employed. google.com Thermal radical initiators are compounds that generate radicals upon heating, with common examples being azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides like benzoyl peroxide (BPO). tcichemicals.com The decomposition rate of these initiators is temperature-dependent, and this property is used to control the initiation of the radical reaction. sigmaaldrich.com However, some processes are designed to proceed in the absence of radical initiators to avoid potential side reactions. google.com

The following table summarizes the roles of these catalytic systems:

| Catalyst/Promoter | Typical Reagent | Role | Mechanism of Action |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Oxalyl chloride, Thionyl chloride | Catalyst | Forms a highly reactive imidoyl chloride intermediate. nih.gov |

| Tertiary Amines (e.g., Triethylamine) | Thionyl chloride | Base/HCl Scavenger | Neutralizes HCl byproduct, preventing side reactions. orgsyn.org |

Temperature and Pressure Control in Reaction Engineering

Precise control of temperature and pressure is fundamental in the synthesis of this compound to ensure optimal reaction rates, yields, and product purity.

Temperature Control: The reaction temperature can significantly influence the outcome of the synthesis. For the conversion of carboxylic acids to acid chlorides, temperatures can range from room temperature up to 90°C. chemicalbook.comgoogle.com In some cases, the reaction mixture is heated to ensure the reaction goes to completion. google.com For other related reactions, such as the chlorination of a methoxy group, even higher temperatures, in the range of 150°C to 225°C, may be required. google.com Careful temperature control is necessary to prevent the decomposition of reactants or products and to minimize the formation of unwanted byproducts.

Pressure Control: Pressure control is particularly important when volatile reagents or byproducts are involved. In syntheses using thionyl chloride, the reaction mixture may be concentrated under reduced pressure (e.g., around 800 mbar) to remove excess thionyl chloride and solvent. google.comgoogle.com This step can also help to drive the reaction to completion. google.com In some continuous flow reaction systems, pressure has been shown to have a dramatic effect on the conversion rate. beilstein-journals.org Vacuum distillation is also a key purification step where pressure control is critical. prepchem.com

The table below outlines typical temperature and pressure parameters for related benzoyl chloride syntheses:

| Parameter | Typical Range | Purpose |

|---|---|---|

| Reaction Temperature | 20°C to 90°C | To control reaction rate and minimize side reactions. google.com |

| Elevated Temperature (for specific reactions) | 150°C to 225°C | To facilitate specific transformations like side-chain chlorination. google.com |

| Reduced Pressure (for concentration) | ~800 mbar | To remove excess volatile reagents like thionyl chloride. google.com |

Research-Oriented Purification and Isolation Techniques

Following the synthesis, a series of purification and isolation techniques are employed to obtain this compound of high purity, which is essential for subsequent research applications.

Principles and Application of Distillation

Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points. For a compound like this compound, which is expected to have a relatively high boiling point, vacuum distillation is often the method of choice. By reducing the pressure, the boiling point of the compound is lowered, which allows for distillation at a lower temperature, thereby preventing thermal decomposition. For instance, the related compound 4-methoxybenzyl chloride is purified by vacuum distillation, with a boiling point of 108°-110° C at 12 Torr. prepchem.com This technique is effective for removing non-volatile impurities and residual solvents.

Recrystallization Protocols for Enhanced Purity

Recrystallization is a powerful technique for purifying solid compounds. The principle involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities behind in the solution. For example, a crude 2-nitrobenzenesulfonamide (B48108) derivative was purified by recrystallization from a 1:1 mixture of ethyl acetate (B1210297) and hexane, resulting in a significant increase in purity. orgsyn.org The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. In some instances, purification can be achieved by washing the crude solid with an appropriate organic solvent to remove impurities. google.com

Chromatographic Separation Methodologies (e.g., Column Chromatography)

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase (the eluent) is passed through the column. rsc.org This method is particularly useful for separating complex mixtures or removing impurities with similar polarities to the desired product. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. Then, a solvent or a mixture of solvents is passed through the column, and the different components of the mixture travel down the column at different rates, allowing for their separation and collection in different fractions. rsc.orgacs.org

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2,5 Dimethyl Benzoyl Chloride

Fundamental Principles of Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including acyl chlorides. libretexts.org This class of reaction involves the replacement of a leaving group on an acyl carbon with a nucleophile. lscollege.ac.in For benzoyl chlorides, the leaving group is the chloride ion. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon atom. pearson.com This initial attack is not a direct displacement of the leaving group, but rather leads to the formation of a transient tetrahedral intermediate. libretexts.orgpearson.com

The general mechanism can be summarized in two principal steps:

Addition: The nucleophile adds to the carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the most suitable leaving group is expelled. libretexts.orgmasterorganicchemistry.com In the case of 4-Methoxy-2,5-dimethyl-benzoyl chloride, the chloride ion is an excellent leaving group, far superior to the incoming nucleophile (e.g., an alcohol or amine). byjus.com

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. lscollege.ac.in In acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. lscollege.ac.inbyjus.com

Electronic and Steric Effects of Aromatic Substituents on Reactivity

The substituents on the benzene (B151609) ring of a benzoyl chloride exert significant control over its reactivity through electronic and steric effects. rsc.org

Electronic Effects: These effects are transmitted through the aromatic ring and influence the electrophilicity of the carbonyl carbon.

Inductive Effect: This is an effect transmitted through sigma bonds. The methyl groups at positions 2 and 5 are weakly electron-donating through induction (+I effect), which helps to stabilize a positive charge on the carbonyl carbon (acylium ion) but slightly decreases its electrophilicity towards nucleophilic attack.

Steric Effects: These effects arise from the physical bulk of the substituents.

The methyl group at the ortho-position (position 2) can provide steric hindrance to the approaching nucleophile. psu.edu This hindrance can slow down bimolecular (S_N2) and addition-elimination pathways, which require the nucleophile to approach the carbonyl carbon. rsc.org By impeding direct attack, steric hindrance at the ortho position strongly favors the S_N1 mechanism, as seen in the case of 2,6-dimethylbenzoyl chloride. rsc.org The single methyl group at position 2 in this compound provides moderate steric hindrance, further tipping the mechanistic balance towards the S_N1 pathway over bimolecular routes.

Role of the Electron-Donating Methoxy (B1213986) Group on Electrophilicity

The methoxy (-OCH₃) group at the para-position of the benzoyl chloride ring plays a significant role in modulating the electrophilicity of the carbonyl carbon. As an electron-donating group, it exerts its influence through two primary electronic effects: a powerful positive resonance effect (+R) and a weaker negative inductive effect (-I).

The resonance effect involves the delocalization of a lone pair of electrons from the oxygen atom into the benzene ring's π-system. This delocalization increases the electron density throughout the ring and, crucially, at the carbonyl carbon atom. The increased electron density partially neutralizes the positive charge on the carbonyl carbon, which is induced by the electronegative oxygen and chlorine atoms. Consequently, the carbonyl carbon becomes less electrophilic and therefore less susceptible to attack by nucleophiles. stackexchange.combyjus.com

Steric and Electronic Influence of Methyl Groups on Reaction Rates and Selectivity

The two methyl groups at the 2- (ortho) and 5- (meta) positions further modify the reactivity of the molecule through both electronic and steric contributions.

Electronic Influence: Methyl groups are weak electron-donating groups through induction and hyperconjugation. The methyl group at the 5-position primarily exerts an inductive effect, pushing electron density into the ring and slightly reducing the electrophilicity of the carbonyl carbon. The methyl group at the 2-position also contributes a similar electronic effect. Combined with the potent methoxy group, these methyl substituents further decrease the inherent reactivity of the acyl group toward nucleophiles compared to 4-methoxybenzoyl chloride alone.

Steric Influence: The most profound effect of the methyl group at the 2-position is steric hindrance. Its physical bulk obstructs the trajectory of incoming nucleophiles attempting to attack the carbonyl carbon. This steric shield significantly raises the activation energy for the formation of the tetrahedral intermediate, which is a key step in the common nucleophilic acyl substitution mechanism (Sₙ2-type). Research on analogous compounds, such as 2,6-dimethylbenzoyl chloride, has demonstrated that severe steric hindrance around the acyl group can completely block the typical addition-elimination pathway, forcing the reaction to proceed through a dissociative Sₙ1 mechanism involving the formation of a planar acylium cation intermediate. rsc.org It is therefore expected that this compound would exhibit a markedly lower reaction rate in bimolecular substitution reactions compared to its non-ortho-substituted analogues and show a greater propensity for an Sₙ1 pathway, particularly in polar, non-nucleophilic solvents.

Hammett-Type Correlation Analyses

Hammett-type correlation analyses are powerful tools in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ).

Substituent Constants (σ): The methoxy group at the para position has a negative σₚ value (-0.27), indicating its electron-donating character. Methyl groups also have negative σ values (σₘ = -0.07, σₒ = -0.17), reflecting their electron-donating nature. The cumulative electronic effect of these substituents would be to stabilize the ground state of the benzoyl chloride relative to the transition state for nucleophilic attack.

Reaction Constant (ρ): For the nucleophilic acyl substitution of substituted benzoyl chlorides, the reaction constant (ρ) is typically positive. chegg.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which stabilize the developing negative charge in the transition state or increase the electrophilicity of the carbonyl carbon) and decelerated by electron-donating groups.

Given the presence of three electron-donating groups (one methoxy, two methyl), the rate of nucleophilic substitution for this compound is expected to be substantially lower than that of unsubstituted benzoyl chloride. The Hammett plot would predict a significantly slower reaction rate based on the sum of the electronic effects. However, standard Hammett analysis does not account for steric effects, and the ortho-methyl group's steric hindrance would cause the actual reaction rate to deviate significantly, likely being even slower than predicted by electronic effects alone.

| Substituted Benzoyl Chloride | Key Substituent Effects | Expected Relative Rate (krel) |

|---|---|---|

| 4-Nitrobenzoyl Chloride | Strong Electron-Withdrawing (-R, -I) | >> 1 |

| Benzoyl Chloride | Reference (Unsubstituted) | 1 |

| 4-Methoxybenzoyl Chloride | Strong Electron-Donating (+R) | < 1 |

| This compound | Strong Electron-Donating (+R, +I); Strong Steric Hindrance | << 1 |

Catalysis in Acylation Reactions Involving this compound

Due to its reduced electrophilicity and significant steric hindrance, acylation reactions with this compound often require catalysis to proceed at a practical rate. Both organic bases and transition metal complexes can be employed to facilitate these transformations.

Transition Metal Catalysis (e.g., Palladium- or Copper-based systems)

Transition metal catalysis enables the use of acyl chlorides in cross-coupling reactions to form ketones. Catalytic systems based on palladium or copper are commonly used for this purpose.

Palladium-Catalyzed Coupling: In reactions such as the Stille or Suzuki-Miyaura cross-coupling, a palladium(0) catalyst can undergo oxidative addition into the carbon-chlorine bond of the acyl chloride to form an acyl-palladium(II) complex. This complex then undergoes transmetalation with an organometallic reagent (e.g., organotin or organoboron) followed by reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. The electronic and steric properties of this compound would influence the rate-determining oxidative addition step. The electron-rich nature of the ring would slow this step, while the steric bulk of the ortho-methyl group could also hinder the approach of the bulky palladium catalyst.

Copper-Catalyzed Coupling: Copper-based catalysts are also used in acylation reactions, often in Sonogashira-type couplings with terminal alkynes to form ynones. The mechanism typically involves the formation of a copper(I) acetylide, which then reacts with the acyl chloride. While less common for ketone synthesis with organometallics than palladium, copper catalysis offers an alternative pathway for C-C bond formation.

Comparative Reactivity Studies with Analogous Substituted Benzoyl Chlorides

The reactivity of this compound can be best understood by comparing it with structurally related analogues. The combination of electronic and steric effects determines its place in the reactivity spectrum.

The general order of reactivity towards a typical nucleophile (e.g., in an Sₙ2-type acylation) is dictated by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.

4-Nitrobenzoyl Chloride: The nitro group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and thus highly reactive.

Benzoyl Chloride: The unsubstituted analogue serves as the benchmark for reactivity.

2,5-Dimethylbenzoyl Chloride: The two electron-donating methyl groups reduce electrophilicity. The ortho-methyl group introduces significant steric hindrance, making it less reactive than benzoyl chloride.

4-Methoxybenzoyl Chloride: The powerful electron-donating methoxy group significantly reduces the carbonyl's electrophilicity, rendering it less reactive than benzoyl chloride. stackexchange.com

This compound: This compound combines the strong deactivating electronic effect of the methoxy group with the additional deactivating electronic and significant steric hindrance effects of the two methyl groups. This combination makes it one of the least reactive compounds in the series for bimolecular reactions.

| Compound | Dominant Electronic Effect | Steric Hindrance (at ortho position) | Predicted Relative Reactivity |

|---|---|---|---|

| 4-Nitrobenzoyl Chloride | Strongly Electron-Withdrawing | Low | Highest |

| Benzoyl Chloride | None (Reference) | Low | High |

| 2,5-Dimethylbenzoyl Chloride | Weakly Electron-Donating | High | Moderate-Low |

| 4-Methoxybenzoyl Chloride | Strongly Electron-Donating | Low | Low |

| This compound | Strongly Electron-Donating | High | Lowest |

Derivatization and Functionalization of 4 Methoxy 2,5 Dimethyl Benzoyl Chloride

Ester Synthesis: Benzoylation of Alcohols and Phenols

The reaction of 4-methoxy-2,5-dimethyl-benzoyl chloride with alcohols and phenols is a fundamental method for the synthesis of corresponding esters. This process, known as benzoylation, involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the acyl chloride. The reaction typically proceeds readily, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct.

This esterification method is widely applicable to primary and secondary alcohols, as well as phenols. The reaction conditions are generally mild, allowing for the esterification of sensitive substrates. The resulting 4-methoxy-2,5-dimethyl-benzoate esters are valuable in various fields of chemical synthesis, potentially serving as protecting groups for hydroxyl functionalities or as key intermediates in the construction of more complex molecular targets. While specific studies on this compound are not extensively detailed, the reactivity is analogous to other substituted benzoyl chlorides in these transformations.

| Reactant | Reagent | Product Type | General Reaction Conditions |

|---|---|---|---|

| Primary Alcohols (R-CH₂OH) | This compound | Alkyl 4-methoxy-2,5-dimethyl-benzoate | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), Room Temperature |

| Secondary Alcohols (R₂CHOH) | This compound | Alkyl 4-methoxy-2,5-dimethyl-benzoate | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), Room Temperature |

| Phenols (Ar-OH) | This compound | Aryl 4-methoxy-2,5-dimethyl-benzoate | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), Room Temperature |

Amide Formation: Reactions with Ammonia and Various Amines

The high reactivity of the acyl chloride functional group makes this compound an excellent reagent for the synthesis of amides. This transformation is achieved by reacting the acyl chloride with ammonia, primary amines, or secondary amines. The reaction involves a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the elimination of hydrogen chloride.

This compound reacts readily with both primary and secondary amines to form N-substituted and N,N-disubstituted benzamides, respectively. The reaction is typically rapid and exothermic, often carried out in the presence of a base to scavenge the HCl produced. The choice of solvent and base can be tailored depending on the specific substrates. This robust reaction is a cornerstone of organic synthesis, providing a reliable method for creating the amide linkage, which is a key structural motif in many biologically active compounds and materials.

The synthesis of substituted benzamides from this compound allows for the creation of a vast library of compounds with diverse structures and properties. By varying the amine component, a wide array of functional groups can be incorporated into the final molecule. This versatility is crucial in medicinal chemistry and materials science for structure-activity relationship (SAR) studies and the development of new functional materials. For example, reacting the acyl chloride with functionalized anilines or aliphatic amines can yield complex benzamides that serve as precursors for pharmaceuticals or other high-value chemicals.

| Amine Type | Reagent | Product | Significance |

|---|---|---|---|

| Ammonia (NH₃) | This compound | 4-Methoxy-2,5-dimethyl-benzamide | Formation of a primary amide. |

| Primary Amine (R-NH₂) | This compound | N-Substituted-4-methoxy-2,5-dimethyl-benzamide | Creates a secondary amide linkage, common in drug synthesis. |

| Secondary Amine (R₂NH) | This compound | N,N-Disubstituted-4-methoxy-2,5-dimethyl-benzamide | Forms a tertiary amide, providing steric and electronic modifications. |

Friedel-Crafts Acylation: Construction of Aryl and Alkyl Ketones

This compound is an effective acylating agent in Friedel-Crafts reactions, a classic method for forming carbon-carbon bonds to aromatic rings. In this electrophilic aromatic substitution reaction, the acyl chloride is activated by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to form a highly electrophilic acylium ion. youtube.commasterorganicchemistry.com This intermediate is then attacked by an electron-rich aromatic compound (arene), leading to the formation of a diaryl or aryl alkyl ketone. youtube.commasterorganicchemistry.com

The reaction with benzene (B151609), for instance, would yield (4-methoxy-2,5-dimethylphenyl)(phenyl)methanone. The electron-donating groups on the benzoyl chloride's ring (methoxy and dimethyl) activate it, but the primary control over the reaction's feasibility and regioselectivity often comes from the substrate being acylated. This methodology is a powerful tool for synthesizing aromatic ketones, which are important intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. frontiersin.org The reaction's scope is broad, tolerating a variety of substituted benzoyl chlorides and aromatic substrates. nih.gov

Synthesis of Complex Heterocyclic Compounds Incorporating the Benzoyl Moiety

The 4-methoxy-2,5-dimethyl-benzoyl moiety can be incorporated into various heterocyclic structures using the corresponding acyl chloride as a starting material. These reactions often involve a multi-step sequence where the initial acylation is followed by one or more cyclization reactions. For example, the acylation of an appropriate amine can be the first step in the synthesis of nitrogen-containing heterocycles like quinolines or quinazolinones.

One specific example of a related transformation is the synthesis of thioxanthylium salts, where substituted benzoyl chlorides react with diaryl sulfides in the presence of a strong acid like trifluoromethanesulfonic acid. nih.gov This type of reaction demonstrates how the benzoyl chloride unit can be a key building block in a cyclization-condensation sequence to form complex, polycyclic aromatic systems. These heterocyclic compounds are of significant interest due to their diverse biological and photophysical properties.

Exploration of Advanced Organic Transformations and Cascade Reactions

Beyond classical reactions, acyl chlorides like this compound can be precursors for substrates used in more advanced and complex transformations. Cascade reactions, where multiple bonds are formed in a single synthetic operation, represent an efficient approach to building molecular complexity. For instance, derivatives of the benzoyl chloride could be designed to participate in cascade reactions such as Michael/alkylation sequences for the construction of densely functionalized cyclic systems. acs.org

Furthermore, the benzoyl moiety can be a component in substrates for modern transition-metal-catalyzed reactions. For example, aryl ketones derived from Friedel-Crafts acylation can undergo further transformations like palladium-catalyzed C-C bond cleavage and cross-coupling with alkenols to produce long-chain ketones and aldehydes. This highlights the utility of the initial benzoylation product as a versatile intermediate for subsequent, more intricate synthetic manipulations. The development of such novel synthetic methodologies continues to expand the toolkit available to organic chemists for the efficient synthesis of complex molecules.

Advanced Spectroscopic and Analytical Methodologies for Research on 4 Methoxy 2,5 Dimethyl Benzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Methoxy-2,5-dimethyl-benzoyl chloride. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would show two singlets, each integrating to one proton, corresponding to the two non-equivalent aromatic protons. The methoxy (B1213986) group protons would appear as a sharp singlet, integrating to three protons, typically in the range of 3.8-4.0 ppm. Additionally, two separate singlets, each integrating to three protons, would be observed for the two methyl groups attached to the aromatic ring, likely in the region of 2.2-2.5 ppm.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | ~7.0-7.8 | Singlet | 1H |

| Aromatic H | ~7.0-7.8 | Singlet | 1H |

| Methoxy (OCH₃) | ~3.8-4.0 | Singlet | 3H |

| Methyl (CH₃) | ~2.2-2.5 | Singlet | 3H |

| Methyl (CH₃) | ~2.2-2.5 | Singlet | 3H |

This is a predictive table based on the structure of the compound.

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would provide a definitive count of the carbon atoms and their types (C, CH, CH₂, CH₃). For this compound, ten distinct carbon signals are anticipated. The carbonyl carbon of the benzoyl chloride is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The aromatic region would display six signals, four for the quaternary carbons and two for the CH carbons. The methoxy carbon would resonate around 55-60 ppm, and the two methyl carbons would be observed in the upfield region, generally between 15-25 ppm. DEPT-135 and DEPT-90 experiments would further confirm the assignments by showing positive signals for CH and CH₃ carbons and only CH carbons, respectively, while quaternary carbons would be absent.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165-175 |

| Aromatic (quaternary) | ~125-160 |

| Aromatic (CH) | ~110-135 |

| Methoxy (OCH₃) | ~55-60 |

| Methyl (CH₃) | ~15-25 |

This is a predictive table based on the structure of the compound.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment would show correlations between coupled protons. In the case of this compound, no significant COSY correlations are expected as all the proton signals are anticipated to be singlets.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal one-bond correlations between protons and their directly attached carbons. It would definitively link the proton signals of the aromatic CHs, the methoxy group, and the two methyl groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached, as well as between the methyl protons and their adjacent aromatic carbons. Correlations from the aromatic protons to nearby carbons would help in the unambiguous assignment of the aromatic signals.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acid chloride, which is expected in the range of 1750-1800 cm⁻¹. The presence of the methoxy group would be confirmed by C-O stretching vibrations, typically observed between 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching would be seen around 3000-3100 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups would also be present in their characteristic regions.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | 1750-1800 | Strong |

| Aromatic C-H | 3000-3100 | Medium |

| Aromatic C=C | 1450-1600 | Medium to Strong |

| C-O (Methoxy) | 1250-1000 | Strong |

| C-H (Methyl) | 2850-2960 | Medium |

This is a predictive table based on the structure of the compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides vital information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (M⁺) peak for this compound would be expected at an m/z value corresponding to its molecular weight. A characteristic isotopic pattern for the molecular ion peak would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation pattern would likely involve several key cleavages. A prominent fragmentation pathway would be the loss of the chlorine radical to form the corresponding acylium ion, which would be a very stable and likely the base peak in the spectrum. Subsequent fragmentation of the acylium ion could involve the loss of a carbon monoxide (CO) molecule. Another possible fragmentation could be the cleavage of a methyl group from the aromatic ring.

Expected Key Fragments in the EI-MS of this compound

| Fragment | Description | Expected m/z |

| [M]⁺ | Molecular Ion | C₁₀H₁₁³⁵ClO₂ |

| [M+2]⁺ | Isotope Peak | C₁₀H₁₁³⁷ClO₂ |

| [M-Cl]⁺ | Loss of Chlorine | [C₁₀H₁₁O₂]⁺ |

| [[M-Cl]-CO]⁺ | Loss of CO from Acylium Ion | [C₉H₁₁O]⁺ |

| [M-CH₃]⁺ | Loss of a Methyl Group | [C₉H₈ClO₂]⁺ |

This is a predictive table based on the structure of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique used for analyzing compounds that can be dissolved in a polar solvent. While direct analysis of the highly reactive this compound via ESI-MS is challenging due to its rapid reaction with protic solvents like methanol (B129727) or water, this technique is invaluable for the characterization of its more stable derivatives, such as esters and amides.

In a typical ESI-MS analysis of a derivative, the compound is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and infused into the mass spectrometer. The sample solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The mass-to-charge ratio (m/z) of these ions is then measured. ESI-MS is particularly useful for confirming the molecular weight of the synthesized derivative, providing a rapid confirmation of a successful chemical transformation.

For instance, the reaction of this compound with a primary amine (R-NH₂) would yield an amide. ESI-MS analysis of this product would be expected to show a prominent ion corresponding to the protonated amide, confirming the addition of the benzoyl group and the loss of HCl.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution MS by measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. mdpi.com This precision allows for the determination of a compound's elemental composition and unambiguous molecular formula. For novel derivatives of this compound, HRMS is the definitive method for confirming their chemical identity.

Using an analyzer such as a Time-of-Flight (TOF) or Orbitrap, HRMS can distinguish between ions with very similar nominal masses (isobars). For example, the exact mass of a molecule is calculated by summing the exact masses of its most abundant isotopes. By comparing the experimentally measured exact mass to the theoretical exact mass calculated for a proposed formula, researchers can confirm the elemental composition with high confidence. This verification is critical for the publication of new chemical entities and for ensuring the structural assignment is correct.

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Ion Type |

|---|---|---|---|

| This compound | C₁₀H₁₁ClO₂ | 198.04476 | [M]⁺ (Radical Cation) |

| N-benzyl-4-methoxy-2,5-dimethylbenzamide | C₁₇H₁₉NO₂ | 270.14940 | [M+H]⁺ |

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of reactions involving this compound and for assessing the purity of the final products. eag.com

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is an ideal method for monitoring the synthesis of substituted benzoyl chlorides and for analyzing other volatile components in a reaction mixture. google.com For instance, in the synthesis of this compound from its corresponding aldehyde, GC can be used to track the disappearance of the starting material and the appearance of the product. google.com The purity of the final, distilled product can also be quantified using this technique. orgsyn.org

A typical GC analysis involves injecting a small amount of the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the differential partitioning of components between the two phases, which is influenced by factors like boiling point and polarity. A Flame Ionization Detector (FID) is commonly used for quantification due to its broad sensitivity to organic compounds.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

For non-volatile or thermally sensitive derivatives of this compound, High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment. Reversed-phase HPLC is most common, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water.

A sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their relative affinity for the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer by the nonpolar column. A Diode Array Detector (DAD) or UV-Vis detector is typically used to detect the aromatic compounds as they elute from the column. The resulting chromatogram provides a quantitative measure of purity, with the area under each peak corresponding to the relative amount of that component.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) with 0.1% Formic Acid |

| Gradient | Start at 50% A, ramp to 95% A over 10 min, hold for 2 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC) for Reaction Progress and Initial Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction. eag.comumich.eduukessays.com In a typical acylation reaction using this compound, TLC can quickly show whether the starting material is being consumed and if the desired product is forming.

A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel-coated plate (the stationary phase) alongside spots of the starting materials. silicycle.com The plate is then placed in a chamber containing a suitable solvent system (the mobile phase). umich.edu As the solvent moves up the plate via capillary action, it carries the compounds with it at different rates depending on their polarity. silicycle.com The more polar a compound, the stronger it adsorbs to the silica gel and the less it travels up the plate. The resulting separation is visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. eag.com A successful reaction is indicated by the disappearance of the limiting reactant's spot and the appearance of a new spot corresponding to the product.

| Compound | Role | Hypothetical Rf Value (3:1 Hexane:Ethyl Acetate) | Observation Over Time |

|---|---|---|---|

| Starting Amine | Reactant | 0.20 | Spot diminishes |

| This compound | Reactant | 0.75 | Spot diminishes |

| Product Amide | Product | 0.50 | New spot appears and intensifies |

Elemental Composition Analysis (CHN/S) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For a newly synthesized derivative of this compound, this analysis provides crucial validation of its empirical formula and purity. medcraveonline.com

In this destructive technique, a small, precisely weighed amount of the purified compound is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector. The instrument then calculates the percentage of each element present in the original sample. The experimental percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and stoichiometric purity. medcraveonline.com

| Element | Theoretical Mass % | Experimentally Found Mass % (Hypothetical) | Difference % |

|---|---|---|---|

| Carbon (C) | 75.81 | 75.75 | -0.06 |

| Hydrogen (H) | 7.11 | 7.15 | +0.04 |

| Nitrogen (N) | 5.20 | 5.18 | -0.02 |

Computational and Theoretical Studies on 4 Methoxy 2,5 Dimethyl Benzoyl Chloride

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are at the heart of computational chemistry, employing the principles of quantum mechanics to model and predict the behavior of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering unique advantages in the study of molecular systems.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. For 4-Methoxy-2,5-dimethyl-benzoyl chloride, DFT calculations would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties. Following geometry optimization, DFT is employed to calculate various electronic properties. This includes the distribution of electron density, which reveals how electrons are shared between atoms, and the molecular orbital energies.

Illustrative Data Table for DFT-Calculated Properties of this compound:

| Property | Calculated Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| C=O Bond Length (Å) | Value |

| C-Cl Bond Length (Å) | Value |

| O-CH3 Bond Length (Å) | Value |

| C-C-O Bond Angle (°) | Value |

Note: The values in this table are illustrative and represent the type of data that would be generated by DFT calculations.

Ab Initio Methods for Energetic and Structural Characterization

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" calculations are often more computationally intensive than DFT but can provide highly accurate results. For this compound, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to further refine the energetic and structural characterization.

These methods are particularly valuable for obtaining precise calculations of molecular energies, which are essential for determining thermodynamic properties such as enthalpy of formation and reaction energies. High-level ab initio calculations can also provide a benchmark for the results obtained from more computationally efficient methods like DFT.

Molecular Orbital Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, a smaller HOMO-LUMO gap would indicate a higher propensity to participate in chemical reactions. FMO analysis can pinpoint the regions of the molecule where these orbitals are localized, thereby identifying the likely sites for nucleophilic and electrophilic attack.

Illustrative Data Table for FMO Analysis of this compound:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and represent the type of data that would be generated by FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It provides a clear picture of the charge distribution and is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, making these sites susceptible to electrophilic attack. Conversely, a region of positive potential would be expected around the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The chlorine atom would also influence the electrostatic potential.

Reaction Pathway and Transition State Modeling for Mechanistic Insight

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating its structure and energy.

Conformational Analysis and Stereochemical Considerations

Computational studies on this compound focus on determining its most stable three-dimensional structure and the energy barriers to rotation around its single bonds. The conformation of the molecule is primarily dictated by the orientation of the methoxy and benzoyl chloride groups relative to the dimethyl-substituted benzene (B151609) ring.

The planarity of the benzoyl group is a key consideration. In unsubstituted benzoyl chloride, the acyl chloride group (-COCl) tends to be coplanar with the benzene ring to maximize resonance stabilization. However, the presence of ortho-substituents, such as the methyl group at the 2-position in this molecule, can introduce steric hindrance. This steric strain can force the acyl chloride group to twist out of the plane of the aromatic ring. Computational calculations, such as those using density functional theory (DFT), can quantify this dihedral angle and the associated rotational energy barrier. Studies on similarly substituted benzoyl chlorides suggest that even a single ortho-substituent can lead to a non-planar ground state.

The rotation of the methoxy group is another important conformational factor. The methoxy group is generally planar with the benzene ring in anisole and its derivatives to allow for favorable π-conjugation. However, the presence of an adjacent methyl group at the 2-position can create steric repulsion, potentially leading to a non-planar orientation of the methoxy group. The interplay between electronic stabilizing effects (conjugation) and steric destabilizing effects determines the final geometry.

Key Conformational Parameters:

| Parameter | Description | Expected Finding |

| Dihedral Angle (C2-C1-C=O) | The angle defining the twist of the acyl chloride group relative to the benzene ring. | A non-zero angle is expected due to steric hindrance from the ortho-methyl group. |

| Rotational Barrier (C-COCl) | The energy required to rotate the acyl chloride group through the plane of the ring. | The barrier is anticipated to be higher than in unsubstituted benzoyl chloride due to steric interactions. |

| Dihedral Angle (C5-C4-O-CH3) | The angle defining the orientation of the methoxy group. | Likely to be close to planar, but some deviation is possible due to the adjacent methyl group. |

Stereochemically, this compound does not possess any chiral centers, and therefore does not have enantiomers. However, the potential for different stable conformers (rotamers) due to restricted rotation around the C-COCl and C-OCH3 bonds could be considered, though these are typically rapidly interconverting at room temperature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which can aid in their experimental identification and characterization.

NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated. These calculations are often performed using DFT methods in conjunction with a suitable basis set. The predicted shifts are typically reported relative to a standard, such as tetramethylsilane (TMS).

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic H | 6.8 - 7.2 | s | - |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s | - |

| Methyl (-CH₃) at C2 | 2.2 - 2.4 | s | - |

| Methyl (-CH₃) at C5 | 2.1 - 2.3 | s | - |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-Cl | 135 - 138 |

| Aromatic C-OCH₃ | 158 - 162 |

| Aromatic C-CH₃ (C2) | 130 - 134 |

| Aromatic C-CH₃ (C5) | 136 - 140 |

| Aromatic C-H | 114 - 118 |

| Aromatic C (quaternary) | 128 - 132 |

| Methoxy (-OCH₃) | 55 - 58 |

| Methyl (-CH₃) at C2 | 18 - 22 |

| Methyl (-CH₃) at C5 | 19 - 23 |

Vibrational Frequencies:

The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies.

Predicted Key Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O stretch (acyl chloride) | 1750 - 1780 | Strong |

| C-O-C stretch (asymmetric) | 1240 - 1280 | Strong |

| C-O-C stretch (symmetric) | 1020 - 1060 | Medium |

| C-Cl stretch | 750 - 850 | Medium |

| Aromatic C=C stretch | 1580 - 1620 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

These computational and theoretical studies provide a foundational understanding of the structural and spectroscopic characteristics of this compound, guiding further experimental investigation and application.

Applications of 4 Methoxy 2,5 Dimethyl Benzoyl Chloride in Chemical Synthesis

A Versatile Building Block for Complex Organic Molecules

The reactivity of the benzoyl chloride functional group, combined with the electronic and steric effects of the methoxy (B1213986) and dimethyl substituents, makes 4-Methoxy-2,5-dimethyl-benzoyl chloride a highly versatile building block in the construction of complex organic molecules. The acyl chloride group readily participates in acylation reactions with a variety of nucleophiles, including alcohols, amines, and carbanions, allowing for the introduction of the 4-methoxy-2,5-dimethylbenzoyl moiety into a larger molecular framework.

This reactivity is fundamental to its role in multi-step syntheses, where precise and controlled bond formation is paramount. The presence of the methoxy group, an electron-donating group, can influence the reactivity of the aromatic ring, while the methyl groups provide steric bulk that can direct the regioselectivity of certain reactions. These subtle yet significant electronic and steric influences allow chemists to strategically incorporate this fragment into larger, more intricate molecular architectures.

A Precursor in the Synthesis of Fine Chemicals and Specialty Compounds

In the realm of fine and specialty chemicals, this compound serves as a key precursor for compounds with specific and high-value applications. Its structure is often a core component in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. The 4-methoxy-2,5-dimethylbenzoyl unit can be a crucial pharmacophore or a key intermediate that is further elaborated to yield the final target compound.

The synthesis of various fine chemicals often leverages the predictable reactivity of the acyl chloride. For instance, it can be used to introduce the substituted benzoyl group into heterocyclic systems, a common structural motif in many pharmaceutical agents. The resulting ketones or amides can then undergo further transformations to build the desired molecular complexity.

An Intermediate in the Formation of Ligands and Metal Complexes

The field of coordination chemistry benefits from the use of this compound as an intermediate in the synthesis of sophisticated ligands. These ligands, which are organic molecules designed to bind to metal ions, are crucial for the development of new catalysts, sensors, and materials with unique electronic and magnetic properties.

By reacting this compound with molecules containing appropriate functional groups (such as amines or thiols), chemists can construct multidentate ligands that can chelate to metal centers. The electronic properties of the 4-methoxy-2,5-dimethylphenyl group can influence the electron density at the metal center, thereby tuning the catalytic activity or the photophysical properties of the resulting metal complex.

A Role in Polymer Chemistry as a Monomer or Precursor for Advanced Materials

The applications of this compound extend into the domain of polymer chemistry, where it can function as either a monomer or a precursor for the synthesis of advanced materials. The reactive acyl chloride group can be utilized in polymerization reactions, such as polycondensation, to incorporate the 4-methoxy-2,5-dimethylbenzoyl unit into the polymer backbone.

The resulting polymers may exhibit unique thermal, mechanical, or optical properties imparted by the rigid and electronically distinct aromatic structure of the monomer. Furthermore, this compound can be used to modify existing polymers by grafting the 4-methoxy-2,5-dimethylbenzoyl group onto the polymer chains, thereby altering their surface properties or introducing new functionalities. This versatility makes it a valuable component in the design and synthesis of novel polymers for a range of technological applications.

Future Research Perspectives for 4 Methoxy 2,5 Dimethyl Benzoyl Chloride

Development of Sustainable and Green Synthesis Routes

The chemical industry's shift towards environmentally benign processes necessitates the development of sustainable methods for synthesizing key intermediates like 4-Methoxy-2,5-dimethyl-benzoyl chloride. Future research will likely focus on several green chemistry principles to minimize the environmental footprint of its production.

Alternative Reagents and Solvents: Traditional synthesis of benzoyl chlorides often involves hazardous reagents like thionyl chloride or oxalyl chloride, which produce toxic byproducts. google.com Future methodologies may explore solid-supported reagents or enzyme-catalyzed reactions to circumvent the need for these corrosive chemicals. The use of greener solvents, such as ionic liquids or supercritical fluids, is another promising avenue. tandfonline.comresearchgate.net Ionic liquids, in particular, can act as both catalyst and solvent, potentially simplifying reaction workups and enabling catalyst recycling. researchgate.netnih.govliv.ac.uk

Renewable Feedstocks and Energy Efficiency: A long-term goal is the synthesis of aromatic compounds from renewable resources, such as lignin, to reduce reliance on petrochemicals. Research into catalytic pathways to convert bio-based phenols into substituted benzoic acids could provide a sustainable route to the precursors of this compound. Furthermore, the adoption of energy-efficient techniques like microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption. researchgate.net Flow microreactors, for instance, offer precise control over reaction parameters, leading to higher yields and selectivity. researchgate.net

Atom Economy and Waste Reduction: Future synthetic strategies will be evaluated based on their atom economy, aiming to maximize the incorporation of starting materials into the final product. Catalytic approaches that minimize the formation of byproducts are central to this goal. acs.org

| Green Synthesis Strategy | Potential Advantage for this compound Synthesis |

| Use of solid-supported reagents | Avoids hazardous reagents like thionyl chloride. |

| Biocatalysis (e.g., enzymes) | High selectivity and mild reaction conditions. tandfonline.comucl.ac.uksphinxsai.comgeorgiasouthern.edu |

| Ionic liquids as solvents/catalysts | Enhanced reaction rates, potential for catalyst recycling. tandfonline.comresearchgate.netnih.gov |

| Microwave-assisted synthesis | Reduced reaction times and energy consumption. |

| Flow chemistry | Improved safety, scalability, and reaction control. researchgate.net |

| Renewable feedstocks (e.g., lignin) | Reduced dependence on fossil fuels. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of this compound in reactions such as Friedel-Crafts acylation can be significantly influenced by the choice of catalyst. Research into novel catalytic systems aims to improve efficiency, selectivity, and catalyst reusability.

Heterogeneous Catalysts: A major focus is the replacement of traditional homogeneous Lewis acid catalysts (e.g., AlCl₃), which are used in stoichiometric amounts and generate significant waste. acs.org Heterogeneous catalysts, such as zeolites, clays, and metal oxides, offer advantages like easy separation and recyclability. researchgate.netresearchgate.net For example, sulfated zirconia has shown effectiveness in Friedel-Crafts acylations. rsc.org Nanocatalysts, with their high surface area and unique electronic properties, represent another frontier, potentially offering higher activity and selectivity. rsc.orgpurkh.com

Lanthanide Catalysts: Lanthanide triflates and other lanthanide complexes have emerged as powerful Lewis acid catalysts that are often water-tolerant and can be used in catalytic amounts. taylorfrancis.comalfachemic.comresearchgate.netnsf.govacs.org Their unique coordination properties can lead to high levels of regio- and stereoselectivity in organic transformations. The application of lanthanide catalysts in reactions involving this compound could unlock new synthetic possibilities. taylorfrancis.com

Organocatalysis: The development of metal-free catalytic systems is a key area of green chemistry. Organocatalysts, based on small organic molecules, can promote a wide range of reactions with high enantioselectivity. Investigating the use of organocatalysts for reactions with this compound could lead to more sustainable and cost-effective synthetic routes.

| Catalyst Type | Key Features and Potential Benefits |

| Zeolites and Clays | Shape-selective, reusable, and environmentally benign. researchgate.net |

| Metal Oxides (e.g., Sulfated Zirconia) | Solid acids that can replace corrosive liquid acids. researchgate.netrsc.org |

| Nanocatalysts | High surface area, enhanced reactivity, and potential for unique selectivity. rsc.orgpurkh.com |

| Lanthanide Catalysts | Strong Lewis acids, often water-tolerant, and effective in catalytic amounts. taylorfrancis.comalfachemic.comresearchgate.netnsf.govacs.org |

| Organocatalysts | Metal-free, often highly enantioselective. |

Investigation of Undiscovered Reaction Pathways and Novel Synthetic Transformations

The acyl chloride functionality in this compound is a versatile handle for a multitude of chemical transformations beyond classical acylation reactions. libretexts.orgchemistrystudent.com Future research is expected to uncover novel reaction pathways that exploit its reactivity.

Transition Metal-Catalyzed Cross-Coupling Reactions: While Friedel-Crafts acylation is a primary application, the carbon-chlorine bond in the benzoyl chloride moiety can potentially participate in transition metal-catalyzed cross-coupling reactions. This could enable the direct introduction of the 4-methoxy-2,5-dimethyl-benzoyl group onto various organic fragments, opening up new avenues for the synthesis of complex molecules.

Decarbonylative Coupling Reactions: Under certain catalytic conditions, acyl chlorides can undergo decarbonylation, providing a source of aryl groups. Exploring the decarbonylative coupling of this compound with different coupling partners could lead to the formation of novel biaryl or aryl-alkenyl structures.

Cyclization and Annulation Reactions: Designing intramolecular reactions where this compound is a precursor to a polycyclic system is another area of interest. This could involve tandem reactions where an initial acylation is followed by a catalytic cyclization step, providing rapid access to complex heterocyclic or carbocyclic frameworks.